7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
7-(3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a phenethyl group at position 3 and a 1,2,4-oxadiazole ring at position 5. Quinazoline-diones are pharmacologically significant scaffolds known for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structural complexity of this compound suggests tailored electronic and steric properties, which may influence solubility, binding affinity, and metabolic stability compared to simpler analogs.
Properties
CAS No. |
1207018-33-4 |
|---|---|
Molecular Formula |
C25H20N4O3S |
Molecular Weight |
456.52 |
IUPAC Name |
7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3S/c1-33-19-10-7-17(8-11-19)22-27-23(32-28-22)18-9-12-20-21(15-18)26-25(31)29(24(20)30)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,26,31) |
InChI Key |
ZPYTTZSMEMZOSX-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from easily available raw materials.
Formation of the Oxadiazole Ring: : Initially, the oxadiazole ring can be constructed by reacting an appropriate acyl hydrazide with an aryl isothiocyanate under acidic conditions.
Quinazoline Core Synthesis: : Next, the quinazoline core is synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Coupling Reaction: : The oxadiazole derivative is then coupled with the quinazoline intermediate using a palladium-catalyzed cross-coupling reaction in the presence of a suitable base.
These steps require precise control of temperature, solvent choice, and reaction time to yield high-purity product.
Industrial Production Methods
Scaling up the production involves using continuous flow reactors to maintain consistent reaction conditions and maximize yield. Industry often prefers greener solvents and catalysts to minimize environmental impact and enhance the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions primarily at the methylthio group, converting it to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the oxadiazole ring or quinazoline core, typically with hydrogen or metal hydrides as reagents.
Substitution: : The phenethyl and methylthio groups can be subjected to various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon.
Substitution: : Nucleophiles such as alkoxides or thiolates in the presence of suitable catalysts.
Major Products Formed
Sulfoxide and sulfone derivatives: from oxidation.
Dihydroquinazoline products: from reduction.
Substituted aromatic derivatives: from nucleophilic substitution.
Scientific Research Applications
This compound finds extensive use in several fields of scientific research:
Chemistry
Catalysis: : It serves as a ligand in various catalytic reactions, enhancing selectivity and efficiency.
Material Science: : Utilized in the synthesis of novel polymers and advanced materials.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, useful in studying biochemical pathways.
Protein Binding Studies: : Helps in elucidating protein-ligand interactions.
Medicine
Drug Development: : Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Diagnostic Tools: : Used in the development of imaging agents and biosensors.
Industry
Chemical Sensors: : Incorporated in sensors for detecting trace amounts of hazardous substances.
Electronics: : Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzymes: : It inhibits enzyme activity by binding to the active site or allosteric sites, altering the enzyme's conformation.
Receptors: : Modulates receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA/RNA: : Intercalates with DNA or RNA, affecting gene expression and replication processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazoline- and Thienopyrimidine-Based Analogs
Key Observations :
Substituent Effects: The 3-phenethyl group in the target compound may improve lipid membrane permeability compared to the 3-phenyl group in the thienopyrimidine analog. The methylthio (-SMe) group on the oxadiazole ring introduces lipophilicity and metabolic stability, contrasting with the simpler phenyl or alkyl groups in other analogs.
Computational Insights
Density-functional theory (DFT) methods, such as those described in and , could predict the target compound’s electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability. Comparative DFT studies with thienopyrimidine analogs may reveal differences in charge distribution and binding energetics .
Biological Activity
The compound 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and features a unique oxadiazole moiety. This structure has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 466.5 g/mol. The presence of the methylthio group and the oxadiazole ring are critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring often exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown cytotoxic activity against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
In a study focusing on similar compounds, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including lung adenocarcinoma and melanoma . This suggests that the compound may also possess selective cytotoxicity towards tumor cells.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Oxadiazole derivatives have been noted for their broad-spectrum antibacterial and antifungal activities. For example, studies have demonstrated that certain oxadiazole compounds show strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus .
The precise mechanism of action for the compound remains to be fully elucidated; however, it is believed that the oxadiazole moiety interacts with specific enzymes or receptors involved in cellular pathways. This interaction may lead to modulation of signaling pathways that are crucial for cell proliferation and survival .
Case Study 1: Anticancer Efficacy
A derivative closely related to our compound was tested for anticancer efficacy in vitro. It demonstrated significant cytotoxicity against several human cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Testing
In another study, a series of oxadiazole derivatives were synthesized and tested against various microbial strains. The results indicated that certain derivatives exhibited enhanced antimicrobial activity compared to standard antibiotics like ciprofloxacin .
Data Table: Biological Activities Comparison
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Oxadiazole Ring | Anticancer | 92.4 |
| Compound B | Methylthio Group | Antimicrobial | N/A |
| Compound C | Quinazoline Core | Anti-inflammatory | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
